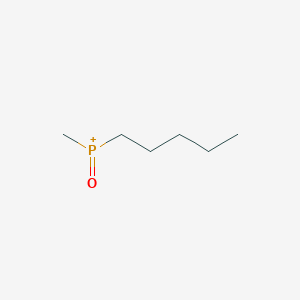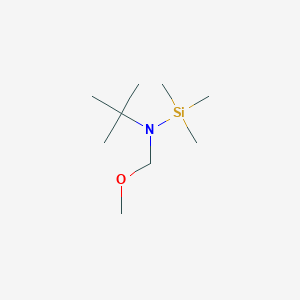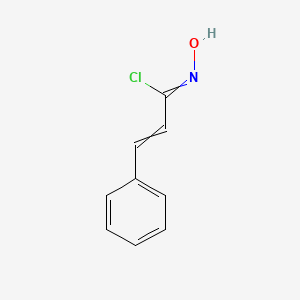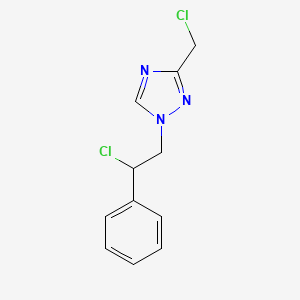![molecular formula C13H25O6P B14317425 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate CAS No. 113275-23-3](/img/structure/B14317425.png)
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is an organic compound that contains a phosphoryl group, an ester linkage, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate typically involves the reaction of 5-oxopentyl acetate with bis[(propan-2-yl)oxy]phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at low temperatures to ensure complete conversion and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate involves its interaction with various molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The ester linkage can be hydrolyzed by esterases, releasing the active components. The ketone group can undergo redox reactions, influencing cellular redox states and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxopentyl {bis[(methyl)oxy]phosphoryl}acetate: Similar structure but with methyl groups instead of propan-2-yl groups.
5-Oxopentyl {bis[(ethyl)oxy]phosphoryl}acetate: Similar structure but with ethyl groups instead of propan-2-yl groups.
5-Oxopentyl {bis[(butyl)oxy]phosphoryl}acetate: Similar structure but with butyl groups instead of propan-2-yl groups.
Uniqueness
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is unique due to the presence of propan-2-yl groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
113275-23-3 |
|---|---|
Fórmula molecular |
C13H25O6P |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
5-oxopentyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C13H25O6P/c1-11(2)18-20(16,19-12(3)4)10-13(15)17-9-7-5-6-8-14/h8,11-12H,5-7,9-10H2,1-4H3 |
Clave InChI |
CBIRENHVAUMJHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC(=O)OCCCCC=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)



![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)

![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)

